molecular formula C17H14O7 B1211156 Bisdechlorogeodin CAS No. 3209-31-2

Bisdechlorogeodin

Cat. No. B1211156
CAS RN: 3209-31-2
M. Wt: 330.29 g/mol
InChI Key: JCMPRFCVZKOFIT-UHFFFAOYSA-N
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Description

Bisdechlorogeodin is an oxaspiro compound, a member of 1-benzofurans, a methyl ester and a cyclohexadiene. It has a role as an antimicrobial agent.

Scientific Research Applications

Cytotoxic Properties and Potential Therapeutic Applications

A study involving a marine mesophotic zone Chalinidae sponge-associated fungus, Pleosporales sp. NBUF144, yielded two new polyketide natural products, one of which was 2′-hydroxy bisdechlorogeodin. This compound, alongside others, was evaluated for cytotoxicity against CCRF-CEM human acute lymphatic leukemia cells. It was found that 2′-hydroxy bisdechlorogeodin exhibited significant cytotoxic activity, with an IC50 value of 0.46 µM, indicating potential for therapeutic applications in cancer treatment due to its ability to inhibit the growth of leukemia cells (Zhou et al., 2021).

properties

CAS RN

3209-31-2

Product Name

Bisdechlorogeodin

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

methyl 4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

InChI

InChI=1S/C17H14O7/c1-8-4-11(19)14-12(5-8)24-17(15(14)20)10(16(21)23-3)6-9(18)7-13(17)22-2/h4-7,19H,1-3H3

InChI Key

JCMPRFCVZKOFIT-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O

Canonical SMILES

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O

synonyms

antibiotic C3368-A
bis-dechlorogeodin
bisdechlorogeodin
C3368-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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